N-{[2-(dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl}-2-methylpropane-2-sulfinamide
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Overview
Description
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a chiral aminophosphine ligand. This compound is known for its application in asymmetric synthesis and catalysis, particularly in the formation of chiral molecules. The presence of both phosphine and sulfinamide groups in its structure makes it a versatile ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The dicyclohexylphosphine group is introduced to the phenyl ring through a substitution reaction.
Attachment of the Sulfinamide Group: The sulfinamide group is then attached to the phenyl ring via a nucleophilic substitution reaction.
Methoxy Group Introduction: The methoxy group is introduced to the phenyl ring through an electrophilic aromatic substitution reaction.
These reactions are usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reactions are often catalyzed by transition metal complexes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: Both the phosphine and sulfinamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphine and sulfinamide derivatives.
Scientific Research Applications
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the formation of chiral molecules with high enantioselectivity.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide exerts its effects involves coordination to metal centers in catalytic cycles. The phosphine group acts as a strong electron donor, stabilizing the metal center, while the sulfinamide group provides additional steric and electronic control. This dual functionality allows for precise control over the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
- N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
Uniqueness
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence the electronic properties and steric hindrance of the ligand. This can lead to different reactivity and selectivity profiles compared to similar compounds without the methoxy group.
Properties
Molecular Formula |
C30H44NO2PS |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
N-[(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-22,25-26,29,31H,5-10,13-16H2,1-4H3 |
InChI Key |
AMJUUQQEJOWQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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